1,1'-(4-Methyl-1,3-phenylene)bis(3-benzylurea)

Description

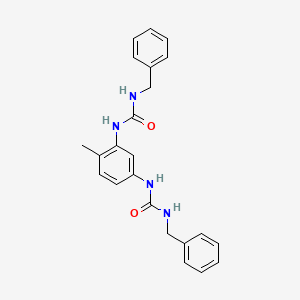

1,1'-(4-Methyl-1,3-phenylene)bis(3-benzylurea) is a symmetrical bis-urea compound featuring a central 4-methyl-1,3-phenylene core linked to two benzylurea groups. This structure confers unique steric and electronic properties, making it relevant in catalysis, materials science, and supramolecular chemistry. The benzyl substituents enhance aromatic interactions and rigidity, while the urea groups facilitate hydrogen bonding, critical for gelation and molecular recognition .

Properties

IUPAC Name |

1-benzyl-3-[3-(benzylcarbamoylamino)-4-methylphenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-17-12-13-20(26-22(28)24-15-18-8-4-2-5-9-18)14-21(17)27-23(29)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H2,24,26,28)(H2,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWHXWLCSJCVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394633 | |

| Record name | Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61843-92-3 | |

| Record name | Urea, N,N''-(4-methyl-1,3-phenylene)bis[N'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(4-METHYL-1,3-PHENYLENE)BIS(3-BENZYLUREA) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional analogs vary in substituents attached to the urea moieties and the phenylene backbone. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Selectivity

- Benzyl vs. Alkyl Groups : The benzyl substituents in the target compound increase steric hindrance compared to butyl or dimethyl analogs, reducing reactivity in catalytic gel phases but improving selectivity for specific substrates .

- Electron-Withdrawing Groups : The trifluoromethylphenyl variant (S890901) exhibits enhanced lipophilicity and stability due to fluorine’s electron-withdrawing effects, making it suitable for biomedical applications .

Benzyl groups may improve toughness but require higher activation energy . Thermal Stability: Aromatic substituents (benzyl, phenyl) generally enhance thermal stability compared to aliphatic chains (butyl) due to π-π stacking interactions .

Supramolecular Behavior

- Gelation Efficiency : Bis-ureas with linear alkyl chains (e.g., butyl) form less stable gels than benzyl derivatives, which benefit from aromatic stacking and stronger intermolecular hydrogen bonds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-(4-Methyl-1,3-phenylene)bis(3-benzylurea), and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted aniline derivatives and urea precursors. A common approach involves refluxing aniline hydrochloride with urea in aqueous solutions to generate intermediate isocyanates, which subsequently react to form the bis-urea structure . For optimization, adjust reaction time (12-24 hours), temperature (80-100°C), and stoichiometric ratios (1:2 for urea to aniline derivatives). Monitor purity via HPLC and confirm yields through gravimetric analysis.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm the presence of methylphenylene and benzylurea groups. IR spectroscopy verifies urea C=O stretches (~1650 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion peak (expected m/z ~346.4 g/mol). X-ray crystallography may resolve stereochemical details if single crystals are obtainable .

Q. What preliminary biological activities have been reported for this compound, and what assays are recommended for initial screening?

- Methodological Answer : Studies suggest antimicrobial and anticancer potential. Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1-100 µM. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ variations) be systematically addressed?

- Methodological Answer : Contradictions may arise from differences in cell lines, solvent systems (DMSO vs. aqueous buffers), or assay protocols. Design a reproducibility framework:

- Standardize cell culture conditions (passage number, media).

- Use orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT).

- Apply statistical tools (ANOVA) to quantify variability .

Q. What experimental strategies are effective for probing the compound's mechanism of action, particularly its enzyme inhibition potential?

- Methodological Answer : Employ kinetic assays (e.g., fluorometric or colorimetric) to test inhibition of target enzymes (e.g., kinases, proteases). Use molecular docking (AutoDock Vina) to predict binding affinities to active sites. Validate with site-directed mutagenesis of suspected enzyme residues .

Q. How can factorial design optimize synthesis yield while minimizing byproduct formation?

- Methodological Answer : Apply a 2³ factorial design varying temperature (X₁), reaction time (X₂), and catalyst concentration (X₃). Analyze responses (yield, purity) using ANOVA. For example, a study might reveal that X₁ (90°C) and X₂ (18 hours) are critical factors, reducing byproducts by 30% .

Q. What theoretical frameworks guide the development of derivatives with enhanced bioactivity?

- Methodological Answer : Use structure-activity relationship (SAR) models to modify substituents on the phenyl or urea moieties. Incorporate computational tools (DFT for electronic properties, QSAR for predictive bioactivity). Prioritize derivatives with lower logP values for improved solubility .

Q. How can AI-driven tools like COMSOL Multiphysics enhance the study of this compound's physicochemical properties?

- Methodological Answer : Implement AI-based simulations to predict diffusion coefficients in biological membranes or thermal stability under varying conditions. Train models using existing experimental data (e.g., DSC thermograms) to forecast decomposition pathways .

Methodological Resources

- Synthesis Optimization : Refer to industrial-scale protocols for insights into continuous flow reactors, which improve reproducibility and scalability .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook for accuracy .

- Safety Protocols : Follow OSHA guidelines for handling urea derivatives, including PPE (gloves, goggles) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.